molecular formula C16H12Br2O2 B1595156 1,2-Dibenzoyl-1,2-dibromoethane CAS No. 22867-05-6

1,2-Dibenzoyl-1,2-dibromoethane

Cat. No. B1595156
CAS RN: 22867-05-6
M. Wt: 396.07 g/mol
InChI Key: BTCCTQSIHBZYIV-UHFFFAOYSA-N
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Description

1,2-Dibromoethane is an organobromine compound with the chemical formula C₂H₄Br₂ . Although trace amounts occur naturally in the ocean, where it is likely formed by algae and kelp, it is primarily synthetic . This dense, colorless liquid has a faint, sweet odor detectable at 10 parts per million (ppm) and is widely used as a fumigant .

Scientific Research Applications

NMR-Spectroscopic Investigations on Organophosphorus Compounds

  • The reaction between 1,2-dibenzoyl-1,2-dibromoethane and trimethylphosphite produces 1-phenacyl-1-dimethoxyphosphoryl-2-phenyl-vinyl-dimethylphosphate, a compound of interest in organophosphorus chemistry. This was determined using 1H-, 1H{31Ρ}- and 13C-FT-spectra to derive the molecular structure (Hagele, 1973).

Reaction with Organosilicon Compounds

  • 1,2-Dibenzoyl-1,2-dibromoethane has been studied in reactions with organosilicon compounds. Specifically, symmetrically substituted 1,2-diphenyltetramethyldisilane reacted with 1,2-dibromoethane, showcasing the influence of electron-releasing power of substituents on bimolecular homolytic substitution rates (Hosomi & Sakurai, 1972).

Synthesis of 1H-Quinoxalines

  • The reaction of 1,2-diaminobenzenes with substituted 1,2-dibenzoyl-1,2-dibromoethanes provides a convenient route to synthesize 2-(p-R-benzoylmethylene)-3-(p-R-phenyl)-1H-quinoxalines. The structures of these products were confirmed using various spectroscopy methods (Insuasty et al., 1998).

Analytical Chemistry Applications

  • A method was developed for determining trace concentrations of 1,2-dibromoethane and related compounds in ambient air, using gas chromatography-mass spectrometry. This highlights the utility of 1,2-dibenzoyl-1,2-dibromoethane in environmental monitoring and analysis (Jonsson & Berg, 1980).

Electrochemical Reduction Research

  • In the study of electron transfer behavior, 1,2-dibenzoyl-1,2-dibromoethane showed significant catalytic activity in the macroscale electrocatalytic reduction of dibromide, leading to the formation of trans-stilbene with high yield. This finding is pivotal in understanding electrochemical processes (Hosoi et al., 2011).

Semiconductor Research

  • 1,2-Dibenzoyl-1,2-dibromoethane was used in the synthesis of high-performance semiconductors for organic field-effect transistors, demonstrating its role in advanced materials science (Takimiya et al., 2004).

Chemical Bond Activation Studies

  • The compound has been studied for its role in activating Si-H bonds, leading to the formation of new hydrofurane-type products. This research contributes to the understanding of bond activation mechanisms in organic and inorganic chemistry (Jaiswal et al., 2019).

properties

IUPAC Name

2,3-dibromo-1,4-diphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCCTQSIHBZYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945551
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibenzoyl-1,2-dibromoethane

CAS RN

22867-05-6
Record name NSC105646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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